molecular formula C9H9BO3 B13410031 (7-methylbenzofuran-5-yl)boronic Acid

(7-methylbenzofuran-5-yl)boronic Acid

Cat. No.: B13410031
M. Wt: 175.98 g/mol
InChI Key: UXNWRQSFCXYHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-methylbenzofuran-5-yl)boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This particular compound features a benzofuran ring with a methyl group at the 7th position and a boronic acid group at the 5th position. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-methylbenzofuran-5-yl)boronic Acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate (KOAc) and a solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (7-methylbenzofuran-5-yl)boronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

Mechanism of Action

The mechanism of action of (7-methylbenzofuran-5-yl)boronic Acid in various applications involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in sensing applications and enzyme inhibition. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes that can be used for detection or inhibition purposes .

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a benzofuran ring.

    2-Furylboronic Acid: Contains a furan ring instead of a benzofuran ring.

    3-Methylphenylboronic Acid: Similar structure but with a methyl group on the phenyl ring.

Uniqueness: (7-methylbenzofuran-5-yl)boronic Acid is unique due to the presence of the benzofuran ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where interactions with aromatic systems are important. The methyl group at the 7th position can also influence the reactivity and selectivity of the compound in various reactions .

Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

(7-methyl-1-benzofuran-5-yl)boronic acid

InChI

InChI=1S/C9H9BO3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5,11-12H,1H3

InChI Key

UXNWRQSFCXYHPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C2C(=C1)C=CO2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.